N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide
Description
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-19-10-15(18)16-9-12-5-6-14-13(8-12)7-11(2)17(14)3/h5-8H,4,9-10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURVOFSFHVUVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide typically involves the reaction of 1,2-dimethylindole with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitronium ion in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide
- Core Structure : Indole with substitutions at N1 (ethyl), C5 (methoxy), and C3 (2-oxoacetamide).
- Key Differences : Unlike the target compound, this analog features an ethyl group at N1 and a methoxy group at C3. The 2-oxoacetamide group at C3 introduces a ketone, which may increase polarity compared to the ethoxyacetamide chain in the target compound.
- Biological Activity : Demonstrates anti-cancer and anti-viral properties, suggesting that indole derivatives with C3/C5 substitutions are viable for therapeutic development.
Heterocyclic Variants: Benzimidazole Derivatives
N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (B1)
- Core Structure : Benzimidazole with a methyl-linked 4-methoxyaniline group.
- The 4-methoxyaniline substituent introduces a polar aromatic system, contrasting with the aliphatic ethoxy group in the target compound.
Physicochemical and Pharmacokinetic Properties
N-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- Molecular Weight : 218.0692 (computed).
- Polar Surface Area (PSA) : 66.48 Ų, indicating moderate solubility.
- Structural Contrasts : The isoindole core with a 1,3-dioxo group creates a rigid, electron-deficient system compared to the electron-rich indole in the target compound. This difference may influence binding to hydrophobic vs. polar biological targets.
N-[(1,3-Thiazol-5-yl)methyl]acetamide
- Core Structure : Thiazole ring linked to acetamide.
- However, the smaller ring size (5-membered vs. 6-membered indole) may reduce steric compatibility with certain enzymes or receptors.
Data Table: Comparative Analysis of Structural and Physicochemical Features
*Inferred based on structural similarity to indole derivatives in .
Research Findings and Implications
Substituent Effects :
- The 1,2-dimethyl groups on the indole core may confer greater metabolic stability than ethyl or methoxy substituents by sterically hindering oxidative enzymes .
- The ethoxy chain in the target compound likely enhances lipophilicity (clogP ~2.5 estimated) compared to methoxy (clogP ~1.0) or carbonyl groups, improving blood-brain barrier penetration.
Heterocycle Impact :
- Indole derivatives generally exhibit stronger π-π stacking interactions with biological targets than benzimidazoles or thiazoles due to their planar aromaticity .
- Isoindole derivatives (e.g., ) with electron-withdrawing groups may target enzymes like cyclooxygenase-2 (COX-2) more selectively.
Gaps and Contradictions: No direct evidence exists for the target compound’s synthesis or bioactivity; most data are extrapolated from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
